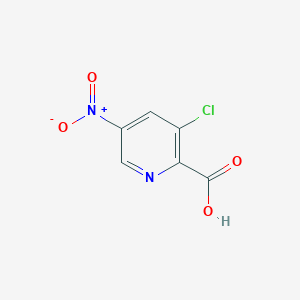

3-Chloro-5-nitropicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-4-1-3(9(12)13)2-8-5(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPDDLSKUUEFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597366 | |

| Record name | 3-Chloro-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141238-23-5 | |

| Record name | 3-Chloro-5-nitro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141238-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-nitropicolinic Acid: Current Knowledge and Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-nitropicolinic acid, a substituted picolinic acid derivative, is a chemical compound of interest in various research and development sectors. This technical guide provides a comprehensive overview of its known properties, drawing from available chemical databases and supplier information. However, it is important to note that detailed experimental data regarding its physicochemical properties, comprehensive experimental protocols for its synthesis and analysis, and particularly its biological activities and potential mechanisms of action are not extensively documented in publicly accessible scientific literature. This guide summarizes the currently available information and highlights areas where further research is needed.

Chemical and Physical Properties

Currently, most of the available physicochemical data for this compound are computed rather than experimentally determined. These calculated values provide estimations of the compound's properties and are useful for initial assessments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H3ClN2O4 | Appchem[1], PubChem[2], Lead Sciences[3] |

| Molecular Weight | 202.55 g/mol | Appchem[1], PubChem[2], Lead Sciences[3] |

| CAS Number | 141238-23-5 | Appchem[1], PubChem[2], Lead Sciences[3] |

| IUPAC Name | 3-chloro-5-nitropyridine-2-carboxylic acid | PubChem[2] |

| XLogP3 (Computed) | 1.2 | PubChem[2] |

| Topological Polar Surface Area (Computed) | 96 Ų | PubChem[2] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count (Computed) | 5 | PubChem[2] |

| Rotatable Bond Count (Computed) | 1 | PubChem[2] |

Synthesis and Spectroscopic Information

Detailed experimental protocols for the synthesis and purification of this compound are not described in the available scientific journals or patents. Chemical suppliers list the compound as commercially available, indicating that synthetic routes have been developed.

While specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not published in detail, some suppliers offer to provide this information upon request.

Biological Properties and Mechanism of Action

A thorough search of scientific literature and biological activity databases did not yield any specific information regarding the biological properties, mechanism of action, or potential signaling pathway involvement of this compound. There are no published studies detailing its efficacy, toxicity (e.g., LD50), or inhibitory concentrations (e.g., IC50) in any biological system.

Experimental Protocols

Due to the lack of published research on this specific compound, detailed experimental protocols for its synthesis, purification, or use in biological assays are not available.

Mandatory Visualizations

The user request for diagrams of signaling pathways, experimental workflows, or logical relationships cannot be fulfilled as no relevant information on the biological activity or experimental procedures for this compound has been found. The creation of such diagrams would be speculative and not based on scientific evidence.

Conclusion and Future Directions

This compound is a known chemical entity with basic identifying information and computed physicochemical properties available. However, there is a significant gap in the scientific literature regarding its experimental characterization and biological activity. To fully understand the potential of this compound, further research is required to:

-

Experimentally determine its key physicochemical properties.

-

Develop and publish detailed and optimized protocols for its synthesis and purification.

-

Conduct comprehensive spectroscopic analysis to confirm its structure and purity.

-

Perform a wide range of biological screenings to identify any potential therapeutic or other useful activities.

-

Investigate the mechanism of action for any identified biological effects.

This technical guide serves as a summary of the currently accessible information on this compound and underscores the need for foundational research to elucidate its properties and potential applications.

References

The Ascendant Therapeutic Potential of 3-Chloro-5-nitropicolinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Chloro-5-nitropicolinic acid represent a burgeoning class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of their synthesis, biological evaluation, and mechanisms of action. Notably, these derivatives have demonstrated significant promise as herbicidal, antimicrobial, and anticancer agents. This document consolidates quantitative biological data, details experimental methodologies for their synthesis and evaluation, and visualizes key processes and pathways to facilitate further research and development in this critical area of medicinal and agricultural chemistry.

Introduction

Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, and its analogues have long been recognized for their wide-ranging biological activities.[1] The strategic substitution on the pyridine ring can profoundly influence the compound's physicochemical properties and biological targets.[2] The introduction of a chloro group at the 3-position and a nitro group at the 5-position of the picolinic acid scaffold creates the core structure of this compound, a key intermediate for generating a library of bioactive molecules.[3][4][5][6][7] These derivatives have garnered significant attention for their potential applications in agriculture as herbicides and in medicine as therapeutic agents.[8][9] This guide serves as a comprehensive resource for researchers engaged in the exploration and development of this compound derivatives.

Synthesis of this compound Derivatives

The primary route for generating a diverse library of this compound derivatives involves the modification of the carboxylic acid moiety, typically through the formation of amides and esters.

General Synthesis of 3-Chloro-5-nitropicolinoyl Chloride

The initial step in the synthesis of amide and ester derivatives is the activation of the carboxylic acid of this compound, commonly by converting it to the more reactive acyl chloride.

-

Experimental Protocol:

-

To a stirred solution of this compound (1 equivalent) in an anhydrous inert solvent (e.g., dichloromethane or toluene), a catalytic amount of N,N-dimethylformamide (DMF) is added.

-

An excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at room temperature.[10]

-

The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases, indicating the completion of the reaction.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 3-Chloro-5-nitropicolinoyl chloride, which is often used in the subsequent step without further purification.[11][12]

-

Synthesis of Amide Derivatives

The reaction of 3-Chloro-5-nitropicolinoyl chloride with a variety of primary or secondary amines yields the corresponding amide derivatives.

-

Experimental Protocol:

-

The desired amine (1-1.2 equivalents) and a non-nucleophilic base, such as triethylamine or pyridine (1.5-2 equivalents), are dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane).

-

The solution is cooled in an ice bath, and a solution of 3-Chloro-5-nitropicolinoyl chloride in the same solvent is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction is monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the pure amide derivative.[13]

-

Synthesis of Ester Derivatives

Esterification is achieved by reacting the acyl chloride with an appropriate alcohol or phenol.

-

Experimental Protocol:

-

The desired alcohol or phenol (1 equivalent) and a base like triethylamine (1.5 equivalents) are dissolved in an anhydrous solvent such as THF.[10]

-

A solution of 3-Chloro-5-nitropicolinoyl chloride in THF is added dropwise to the alcohol solution at 0 °C.

-

The mixture is stirred at room temperature for 12 hours or until the reaction is complete as monitored by TLC.[10]

-

The reaction mixture is filtered, and the filtrate is concentrated in vacuo.[10]

-

The residue is purified by column chromatography on silica gel to yield the final ester product.[10]

-

Biological Activities and Data

Derivatives of this compound have been investigated for a variety of biological activities, with the most prominent being herbicidal, anticancer, and antimicrobial activities.

Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[8][14] They mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.[15]

-

Quantitative Data:

| Compound Class | Target Species | IC50 / Inhibition | Reference |

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana root growth | IC50 of V-7 was 45x lower than halauxifen-methyl | [14] |

| 6-Indazolyl-2-picolinic acids | Brassica napus, Abutilon theophrasti | Compound 5a showed greater root inhibition than picloram at 10 µM | [15] |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Arabidopsis thaliana root growth | Compound S202 at 0.5 µmol/L showed 78.4% inhibition | [4] |

| 3-Chloro-6-pyrazolyl picolinate derivatives | Broadleaf weeds | Compound c5 showed better post-emergence activity than clopyralid | [16] |

Anticancer Activity

The cytotoxic potential of these derivatives against various cancer cell lines is an area of active investigation. The mechanism often involves the induction of apoptosis.

-

Quantitative Data:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine derivatives | Melanoma (C32) | 24.4 | [17] |

| Thiazolo[4,5-d]pyrimidine derivatives | Melanoma (A375) | 25.4 | [17] |

| Thiazolo[4,5-d]pyrimidine derivatives | Normal (HaCaT) | 33.5 | [17] |

| Novel thiosemicarbazone derivative (C4) | Colon cancer (HT-29) | 6.7 | [2] |

| Novel thiosemicarbazone derivative (C4) | Colon cancer (SW620) | 8.3 | [2] |

Antimicrobial Activity

The antimicrobial properties of picolinic acid derivatives have been documented against a range of bacteria and fungi. The nitro group in the structure can contribute to antimicrobial effects through the generation of toxic reduced species.[18]

-

Quantitative Data:

| Compound Class | Target Organism | MIC (mg/mL) | Reference |

| Picolinic acid | Proteus vulgaris, Micrococcus luteus | 0.5 | [19] |

| Picolinic acid | Enterobacter cloacae | 1.0 | [19] |

| Picolinic acid | Proteus mirabilis | 1.5 | [19] |

| Nitroxoline and its Mannich bases | Various bacteria and fungi | Log P of ~2 showed optimal activity | [20] |

Experimental Protocols for Biological Evaluation

Standardized protocols are crucial for the reproducible evaluation of the biological activity of newly synthesized compounds.

Herbicidal Activity: Root Growth Inhibition Assay

This assay is used to determine the effect of the compounds on the root growth of a model plant, typically Arabidopsis thaliana.[21]

-

Experimental Protocol:

-

Prepare a series of concentrations of the test compounds in a suitable solvent (e.g., DMSO).

-

Add the compound solutions to a sterile 1/2x Murashige and Skoog (MS) medium containing agar and sucrose.[16]

-

Surface-sterilize Arabidopsis thaliana seeds and place them on the prepared agar plates.[16]

-

Incubate the plates vertically in the dark at 4°C for a few days for stratification, followed by incubation under controlled light and temperature conditions.

-

After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Calculate the percentage of root growth inhibition compared to a vehicle-treated control.

-

Determine the IC50 value, the concentration that causes 50% inhibition of root growth.

-

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[22]

-

Experimental Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[15]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution, such as DMSO.[8]

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a common technique for determining MIC.

-

Experimental Protocol:

-

Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[1]

-

Prepare a standardized inoculum of the target microorganism (bacteria or fungi).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no growth is observed.[13]

-

A colorimetric indicator such as resazurin can be added to aid in the determination of microbial growth.[13]

-

Signaling Pathways

Understanding the molecular pathways through which these derivatives exert their biological effects is crucial for rational drug design and optimization.

Auxin Signaling Pathway (Herbicidal Activity)

Synthetic auxin herbicides, including picolinic acid derivatives, hijack the plant's natural auxin signaling pathway.

-

Mechanism:

-

The synthetic auxin enters the plant cell and binds to the auxin receptor, which is typically an F-box protein such as TIR1/AFB.[23]

-

This binding promotes the interaction between the receptor and an Aux/IAA transcriptional repressor protein.

-

The formation of this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.

-

The degradation of the repressor derepresses the activity of Auxin Response Factors (ARFs), which are transcription factors.

-

ARFs then activate the expression of auxin-responsive genes, leading to a cascade of physiological responses, including uncontrolled cell division and growth, ultimately resulting in plant death.

-

Conclusion

Derivatives of this compound are versatile scaffolds that exhibit a broad spectrum of potent biological activities. Their efficacy as herbicides is well-documented, and emerging research highlights their significant potential as anticancer and antimicrobial agents. This technical guide provides a foundational resource for researchers, offering detailed synthetic and biological evaluation protocols, a compilation of quantitative data, and insights into their mechanisms of action. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to fully realize the therapeutic and agricultural potential of this promising class of molecules.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 141238-23-5|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 12. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 13. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the synthesis of picolinic acids

An In-depth Technical Guide to the Synthesis of Picolinic Acids for Researchers, Scientists, and Drug Development Professionals.

Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic compound with significant applications in medicinal chemistry, coordination chemistry, and materials science.[1][2] Its derivatives are integral to the development of various therapeutic agents, including those with hypoglycemic and antiparasitic properties.[3] This technical guide provides a comprehensive review of the primary synthetic methodologies for picolinic acid and its derivatives, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating reaction pathways and workflows with diagrams.

Oxidation of 2-Substituted Pyridines

The oxidation of pyridines substituted at the 2-position, particularly with alkyl groups, is a classical and widely employed method for synthesizing picolinic acid.

Oxidation of 2-Methylpyridine (α-Picoline)

The oxidation of 2-methylpyridine is a common laboratory and industrial-scale method. Various oxidizing agents have been utilized, each with its own advantages and disadvantages.

Table 1: Comparison of Oxidizing Agents for 2-Methylpyridine

| Oxidizing Agent | Typical Yield | Key Considerations | Reference |

| Potassium Permanganate (KMnO₄) | < 70% | Common laboratory method, but can have moderate yields and produces MnO₂ waste.[4][5] | [4][5] |

| Nitric Acid | - | An alternative oxidation method.[6] | [6] |

| Sulfuric Acid | - | Can produce large amounts of acid waste.[4] | [4] |

| Electrochemical Oxidation | 30% | Can also produce 2-acetylpyridine as a byproduct. Yield of picolinic acid can be increased with longer reaction times.[7] | [7] |

| Catalytic Oxidation (V₂O₅/TiO₂ on SiC) | - | High selectivity for the corresponding nicotinic acid from 3-picoline is reported, suggesting potential for 2-picoline.[8] | [8] |

Experimental Protocol: Oxidation of α-Picoline with Potassium Permanganate [5]

-

Reaction Setup: In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, add 2500 mL of water and 50 g (0.54 mole) of α-picoline.

-

First Addition of Oxidant: Add 90 g (0.57 mole) of potassium permanganate to the solution. Heat the mixture on a steam bath until the purple color has nearly disappeared (approximately 1 hour).

-

Second Addition of Oxidant: Introduce a second 90 g portion of potassium permanganate, followed by 500 mL of water. Continue heating until the purple color is gone (2–2.5 hours).

-

Work-up: Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash them with 1 L of hot water.

-

Isolation: Concentrate the filtrate under reduced pressure to 150–200 mL. Filter if necessary, and acidify to Congo red with concentrated hydrochloric acid (65–70 mL).

-

Purification: Evaporate the acidic solution to dryness under reduced pressure. Reflux the solid residue with 250 mL of 95% ethanol for one hour and filter. Repeat the extraction with 150 mL of 95% ethanol. Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to separate. Chill the solution to approximately 10°C and continue passing hydrogen chloride until the solution is saturated. Filter and air-dry the crystals. The reported yield is 43–44 g (50–51%).

Caption: Oxidation of 2-Methylpyridine to Picolinic Acid.

Hydrolysis of 2-Cyanopyridine

The hydrolysis of 2-cyanopyridine under alkaline conditions offers a high-yield and straightforward route to picolinic acid.[4] This method is particularly advantageous due to its operational simplicity.

Table 2: Quantitative Data for the Hydrolysis of 2-Cyanopyridine

| Parameter | Value | Reference |

| Reactant Ratio (2-cyanopyridine:deionized water) | 1:2 (by weight) | [4][9] |

| Molar Ratio (2-cyanopyridine:NaOH) | 1:1.0-1.3 | [4] |

| Reaction Temperature | 50-70°C, then reflux | [4][9] |

| Reaction Time | 4-12 hours | [4] |

| Yield | 89.6% | [9] |

Experimental Protocol: Hydrolysis of 2-Cyanopyridine [9]

-

Initial Setup: In a 500 mL three-necked flask, combine 100 g of 2-cyanopyridine and 200 g of deionized water.

-

Reaction: Begin stirring and heat the mixture to 50°C. Add 128.2 g of 30% sodium hydroxide solution. Continue to heat the mixture to reflux and maintain for 4 hours.

-

Distillation and Neutralization: Distill off approximately 50 g of water. Cool the reaction solution to 20°C and adjust the pH to 2.5 with 30% hydrochloric acid.

-

Evaporation and Extraction: Evaporate the solution to dryness using steam. Add 300 g of anhydrous ethanol to the residue while maintaining the temperature at 55°C.

-

Crystallization and Isolation: Cool the solution to induce crystallization. Filter the precipitated solid and dry to obtain picolinic acid.

Caption: Hydrolysis of 2-Cyanopyridine to Picolinic Acid.

Synthesis via Grignard Reagents

The use of Grignard reagents provides a versatile method for the synthesis of picolinic acid derivatives, particularly when starting from halogenated pyridines. This approach involves the formation of a pyridyl Grignard reagent followed by carboxylation with carbon dioxide.

Experimental Protocol: Synthesis of 4-Methylpicolinic Acid via Grignard Reaction [3]

-

Grignard Reagent Formation (Preparation): Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is rigorously dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation (Initiation): Add magnesium turnings (1.2 equiv.) and a single crystal of iodine to the flask. Gently heat under the inert atmosphere to sublime the iodine, which activates the magnesium surface. After cooling, add anhydrous diethyl ether or THF to cover the magnesium. Prepare a solution of 2-bromo-4-methylpyridine (1.0 equiv.) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Grignard Reagent Formation (Reaction): Add a small portion of the 2-bromo-4-methylpyridine solution to the magnesium suspension to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours.

-

Carboxylation: Cool the Grignard reagent to -78°C in a dry ice/acetone bath. While maintaining vigorous stirring, add an excess of crushed dry ice (solid carbon dioxide) in portions. Allow the reaction mixture to warm to room temperature overnight.

-

Work-up and Isolation: Quench the reaction with a saturated aqueous ammonium chloride solution. Acidify the aqueous layer with 6 M HCl to a pH of 3-4. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and extract the product into the aqueous phase by washing with a saturated aqueous sodium bicarbonate solution.

-

Purification: Separate the aqueous bicarbonate layer and re-acidify with 6 M HCl to precipitate the 4-methylpicolinic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.

Caption: Grignard Synthesis of 4-Methylpicolinic Acid.

Directed Lithiation

Directed ortho-metalation using strong lithium bases is a powerful tool for the functionalization of the pyridine ring. This method allows for the synthesis of substituted picolinic acids that may be difficult to access through other routes.

General Procedure: Synthesis of Halogenated Picolinic Acids via Lithiation

-

Salt Formation: Picolinic acid is first converted to its lithium salt in situ by treatment with one equivalent of butyllithium (BuLi) at -75°C.

-

Lithiation: The lithiation is then effected using 3 equivalents of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in tetrahydrofuran (THF) at 0°C.

-

Electrophilic Quench: The resulting lithiated species is then treated with an electrophile, such as a solution of iodine or hexachloroethane in THF at 0°C, to yield the corresponding halogenated picolinic acid.

Multicomponent Reactions

Modern synthetic strategies, such as multicomponent reactions, offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single step.

General Procedure: Synthesis of Picolinate Derivatives via a Multicomponent Reaction [10]

-

Reaction Setup: In a 25 mL round-bottomed flask, a mixture of 2-oxopropanoic acid or ethyl 2-oxopropanoate (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (1.5 mmol), malononitrile (1.1 mmol), and the heterogeneous catalyst UiO-66(Zr)-N(CH₂PO₃H₂)₂ (5 mg) in ethanol (5 mL) is stirred at ambient temperature.

-

Monitoring and Work-up: The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed from the reaction mixture.

Biosynthesis and Biocatalytic Approaches

Picolinic acid is an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway.[6][11] This natural synthetic route has inspired the development of biocatalytic methods for the production of picolinic acid derivatives.

Biosynthetic Pathway Overview

The biosynthesis of picolinic acid involves the enzymatic conversion of a tryptophan-derived intermediate, 2-amino-3-carboxymuconic semialdehyde.[11] The enzyme amino-ß-carboxymuconate-semialdehyde-decarboxylase (ACMSD) is rate-limiting in this pathway.[11]

Caption: Biosynthesis of Picolinic Acid from Tryptophan.

Biotechnological approaches, such as the use of recombinant Escherichia coli, are being explored for the production of picolinic acid compounds from various aromatic precursors.[12] These methods leverage enzymes like aromatic ring dioxygenases and dehydrogenases to achieve the desired transformations.[12]

Conclusion

The synthesis of picolinic acid and its derivatives can be achieved through a variety of methods, ranging from classical oxidation reactions to modern catalytic and biocatalytic approaches. The choice of synthetic route depends on factors such as the desired substitution pattern, scale of the reaction, and available starting materials. For unsubstituted picolinic acid, the hydrolysis of 2-cyanopyridine offers a high-yield and operationally simple method. For substituted derivatives, Grignard reactions and directed lithiation provide powerful tools for functionalization. The development of multicomponent reactions and biocatalytic methods represents the ongoing effort to create more efficient, sustainable, and environmentally friendly synthetic pathways. This guide provides a solid foundation for researchers and drug development professionals to select and implement the most suitable method for their specific needs.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 2. ajol.info [ajol.info]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Picolinic acid - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents [patents.google.com]

- 9. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP1726645A1 - Process for producing picolinic acid compounds - Google Patents [patents.google.com]

Scientific Overview of 3-Chloro-5-nitropicolinic Acid (CAS Number: 141238-23-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-nitropicolinic acid, identified by CAS number 141238-23-5, is a halogenated and nitro-substituted pyridine carboxylic acid. Primarily utilized as a versatile chemical intermediate, this compound serves as a crucial building block in the synthesis of a variety of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. Its reactivity, stemming from the presence of a carboxylic acid group, a chloro substituent, and a nitro group on the pyridine ring, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with insights into its role as a precursor for compounds with potential biological activity, including derivatives with antimicrobial properties and its prospective application in the development of Proteolysis Targeting Chimeras (PROTACs) as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Chemical and Physical Properties

This compound is a solid at room temperature, with its key physicochemical properties summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 141238-23-5 | [1] |

| Molecular Formula | C₆H₃ClN₂O₄ | [1][2][3] |

| Molecular Weight | 202.55 g/mol | [1] |

| IUPAC Name | 3-chloro-5-nitropyridine-2-carboxylic acid | [1] |

| Appearance | White to off-white powder | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Sealed in a dry environment at room temperature | [2][4] |

Synthesis and Reactivity

As a chemical intermediate, this compound is valued for its reactive sites that permit a range of chemical transformations. The carboxylic acid group can undergo esterification and amidation reactions. The chloro substituent can be displaced through nucleophilic aromatic substitution, and the nitro group can be reduced to an amine, which can then be further functionalized.

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general understanding of its synthesis can be inferred from standard organic chemistry principles involving the multi-step functionalization of a pyridine core.

The reactivity of the chloro and nitro groups on the pyridine ring is of particular interest in the synthesis of novel compounds. For instance, the reaction of similar 2-chloropyridine derivatives with amines is a common strategy to introduce diverse functional groups.

Biological and Pharmacological Significance

Currently, there is limited publicly available information on the direct biological activity of this compound itself. Its primary significance lies in its role as a scaffold for the synthesis of biologically active molecules.

Antimicrobial Potential of Derivatives

Research into structurally related compounds suggests that derivatives of this compound could exhibit antimicrobial properties. For example, studies on other chloro- and nitro-substituted aromatic compounds have demonstrated antibacterial and antifungal activity. The general synthetic strategy involves reacting the parent compound with various amines or other nucleophiles to generate a library of derivatives that can then be screened for biological activity.

A study on novel 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives, synthesized from the related starting material 2-chloro-5-nitropyridine, showed that some of the resulting compounds possessed a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis.[5] One of the most potent compounds, 12e, exhibited a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against B. subtilis.[5]

Application in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited E3 ligase in PROTAC design.

While direct experimental data for this compound as a VHL ligand precursor is not extensively published, its structural motifs are present in known VHL ligands. The development of small molecule VHL ligands has been a significant advancement in the field of targeted protein degradation. The general structure of many VHL ligands features a central hydroxylated proline or a mimic that interacts with the VHL protein. The synthesis of these ligands often involves the coupling of various substituted aromatic rings. The chemical functionalities of this compound make it a plausible starting material for the synthesis of novel VHL ligands.

Experimental Methodologies

Detailed experimental protocols for the synthesis and evaluation of compounds derived from this compound are often found in the supplementary information of scientific publications and patents. Below are generalized experimental workflows relevant to the potential applications of this compound.

General Synthesis of Derivatives

A common synthetic route for creating derivatives of this compound involves the reaction of its activated form (e.g., acid chloride) with a variety of amines or alcohols to form amides or esters, respectively.

Antimicrobial Activity Screening

A standard method to assess the antimicrobial activity of newly synthesized compounds is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Conclusion

This compound (CAS 141238-23-5) is a valuable chemical building block with significant potential in the development of novel bioactive compounds. While direct biological activity data for the compound itself is scarce, its chemical structure provides a versatile platform for the synthesis of derivatives with potential applications in antimicrobial drug discovery and as components of advanced therapeutic modalities like PROTACs. Further research into the synthesis and biological evaluation of compounds derived from this intermediate is warranted to fully explore its therapeutic potential. Researchers in drug development and medicinal chemistry can leverage the reactivity of this compound to generate novel chemical entities for screening and optimization.

References

- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 3-Chloro-5-nitropicolinic Acid in Medicinal Chemistry: A Scarcity of a Specific Application

Despite its well-defined structure as a substituted picolinic acid, a thorough review of scientific literature and patent databases reveals a notable absence of specific applications for 3-Chloro-5-nitropicolinic acid within the realm of medicinal chemistry. This pyridine derivative, characterized by chloro and nitro functional groups, is commercially available and primarily listed by chemical suppliers as a building block or intermediate for organic synthesis. However, its direct incorporation into bioactive molecules or its use as a scaffold for drug design is not prominently documented in publicly accessible research.

While the broader class of picolinic acid derivatives has been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties, specific data for this compound remains elusive. The presence of the chloro and nitro groups offers interesting electronic and steric properties that could theoretically be exploited in drug design. The electron-withdrawing nature of these substituents can significantly influence the acidity of the carboxylic acid and the reactivity of the pyridine ring, potentially impacting interactions with biological targets.

The chloro substituent can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The nitro group, a strong electron-withdrawing group, can participate in hydrogen bonding and dipole-dipole interactions. Furthermore, the nitro group can be chemically reduced to an amino group, providing a synthetic handle for further derivatization and the introduction of diverse functionalities. This could be a potential pathway for creating libraries of compounds for biological screening.

General Synthetic Considerations

The synthesis of this compound itself is not extensively detailed in the literature, but it can be logically inferred from standard organic chemistry principles. A plausible synthetic route would involve the nitration of 3-chloropicolinic acid.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Potential, Yet Undocumented, Applications

Given the functionalities present in this compound, one could speculate on its potential as a scaffold in several therapeutic areas. The picolinic acid moiety is a known chelator of metal ions, suggesting potential applications in developing agents that modulate metalloenzymes or address metal ion dysregulation.

The substituted pyridine core is a common motif in many approved drugs. By serving as a versatile intermediate, this compound could be used to construct more complex molecules with potential biological activity. For instance, the carboxylic acid could be converted to an amide, ester, or other functional groups, while the chloro and nitro groups could be subjected to various substitution or reduction reactions.

A Logical Workflow for Derivative Synthesis:

Caption: Potential synthetic modifications of this compound.

Conclusion

An In-Depth Technical Guide to the Mechanism of Action of Nitropyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridine compounds, a class of heterocyclic molecules, have emerged as a versatile scaffold in medicinal chemistry and drug discovery. The presence of the nitro group on the pyridine ring significantly influences the molecule's electronic properties, rendering it a valuable pharmacophore for targeting a diverse range of biological processes. This technical guide provides a comprehensive overview of the mechanisms of action of nitropyridine compounds, with a focus on their roles as anticancer, antiviral, and neuroprotective agents. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Mechanisms of Action

Several nitropyridine derivatives have demonstrated potent anticancer activity through various mechanisms, primarily by inducing cell cycle arrest and apoptosis. A notable mechanism involves the disruption of microtubule dynamics, which is crucial for cell division.

Inhibition of Tubulin Polymerization

Certain 3-nitropyridine analogues act as microtubule-targeting agents by binding to the colchicine site on β-tubulin.[1][2][3][4][5] This interaction inhibits tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[1][6]

Signaling Pathway: Microtubule Disruption and Apoptosis Induction by 3-Nitropyridine Analogues

Induction of Apoptosis via p53 and JNK Upregulation

Other pyridine-based anticancer compounds have been shown to induce apoptosis by modulating key signaling proteins. These compounds can upregulate the expression of the tumor suppressor p53 and its downstream target p21, leading to cell cycle arrest.[6] Concurrently, they can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[6]

Signaling Pathway: p53 and JNK-Mediated Apoptosis by Anticancer Pyridines

Quantitative Data: Anticancer Activity of Nitropyridine Compounds

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 3-Nitropyridine Analogue (4AZA2891) | Jurkat (Leukemia) | Not specified (dose-dependent apoptosis) | [1] |

| 3-Nitropyridine Analogue (4AZA2996) | Jurkat (Leukemia) | Not specified (dose-dependent apoptosis) | [1] |

| Pyridone (Compound 1) | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [6] |

| Pyridine (Compound 2) | HepG2 (Liver Cancer) | Not specified (less active than Cmpd 1) | [6] |

| Dihydropyridine (Compound 4d) | HeLa (Cervical Cancer) | 53.47 ± 0.50 | [7] |

| Dihydropyridine (Compound 4d) | MCF-7 (Breast Cancer) | 38.71 ± 2.31 | [7] |

Experimental Protocols: Anticancer Activity Assays

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[8]

Methodology:

-

Reagent Preparation: Prepare a G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol) and supplement with 1.0 mM GTP.

-

Reaction Setup: In a 96-well plate, add the reaction mixture containing purified tubulin (final concentration ~40 µM) in G-PEM buffer.

-

Compound Addition: Add serial dilutions of the nitropyridine compound or control compounds (e.g., colchicine, DMSO vehicle) to the wells.

-

Initiation and Monitoring: Transfer the plate to a microplate reader pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: The rate of polymerization is proportional to the rate of increase in absorbance. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the nitropyridine compound. Include a vehicle-treated control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This method determines the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the nitropyridine compound at concentrations around the IC50 value for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This in vivo model evaluates the anticancer efficacy of a compound in a living organism.[9]

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Compound Administration: Administer the nitropyridine compound or vehicle control to the mice via an appropriate route (e.g., intravenous, oral).

-

Tumor Measurement: Measure the tumor volume and mouse body weight regularly.

-

Data Analysis: Compare the tumor growth in the treated group to the control group to assess the in vivo efficacy of the compound.

Experimental Workflow: In Vivo Xenograft Model

Antiviral Mechanisms of Action: Focus on HIV-1

Nitropyridine derivatives have been investigated as potential inhibitors of HIV-1 replication. One promising strategy involves the dual inhibition of two key viral enzymes: integrase and the RNase H domain of reverse transcriptase.[10]

Dual Inhibition of HIV-1 Integrase and RNase H

A 4-aza-6-nitrobenzofuroxan derivative has been shown to inhibit both the strand transfer and 3'-processing activities of HIV-1 integrase, as well as the RNase H activity of reverse transcriptase.[10] By targeting two essential steps in the viral replication cycle, such dual inhibitors may offer a higher barrier to the development of drug resistance.

Signaling Pathway: Inhibition of HIV-1 Replication by a Nitropyridine Derivative

References

- 1. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-Chloro-5-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Chloro-5-nitropicolinic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The outlined procedure is based on the hydrolysis of 3-chloro-5-nitropicolinonitrile.

Data Presentation

A summary of the key compounds involved in this synthesis is provided in the table below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-5-nitropicolinonitrile | 488713-30-0 | C6H2ClN3O2 | 183.55 |

| This compound | 141238-23-5 | C6H3ClN2O4 | 202.55 |

| Sulfuric Acid | 7664-93-9 | H2SO4 | 98.08 |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |

Experimental Protocol: Hydrolysis of 3-Chloro-5-nitropicolinonitrile

This protocol details the acid-catalyzed hydrolysis of 3-chloro-5-nitropicolinonitrile to yield this compound.

Materials:

-

3-Chloro-5-nitropicolinonitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Sodium Hydroxide (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, separatory funnel)

-

Heating mantle and magnetic stirrer

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-nitropicolinonitrile (1.0 eq).

-

Acid Addition: Carefully and slowly add concentrated sulfuric acid (5-10 eq) to the flask while stirring. The addition should be performed in an ice bath to control the exothermic reaction.

-

Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-100°C using a heating mantle.

-

Reaction Monitoring: Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

-

Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring.

-

Neutralization and Precipitation: Slowly neutralize the acidic solution with a saturated solution of sodium hydroxide until the pH is approximately 2-3. The desired product, this compound, will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified solid in a vacuum oven to obtain the final product.

Expected Yield:

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application Notes: 3-Chloro-5-nitropicolinic Acid as a Pharmaceutical Intermediate for the Synthesis of Novel Analgesics

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 3-chloro-5-nitropicolinic acid as a key starting material in the synthesis of potent and selective analgesic compounds. The primary example highlighted is the synthesis of ABT-594, a novel non-opioid analgesic that acts as a selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs).

Introduction

This compound is a versatile pyridine-based chemical intermediate. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and a chlorine atom, provides multiple reactive sites for a variety of chemical transformations. This makes it a valuable building block in the construction of complex heterocyclic molecules with significant pharmacological activity. Notably, it serves as a precursor for the synthesis of 2-chloro-5-hydroxypyridine, a crucial intermediate in the production of the potent analgesic agent ABT-594.[1][2]

Application: Synthesis of the Analgesic Agent ABT-594

ABT-594, also known as (R)-5-(2-azetidinylmethoxy)-2-chloropyridine, is a potent and selective agonist for the α4β2 neuronal nicotinic acetylcholine receptor.[3] It has demonstrated significant analgesic effects in various animal models of pain, including neuropathic and inflammatory pain.[4][5] Unlike traditional opioid analgesics, ABT-594's mechanism of action does not involve the opioid receptor system, offering a potential alternative for pain management with a different side-effect profile.[6] The synthesis of ABT-594 can be achieved through a multi-step process starting from this compound.

A plausible synthetic pathway involves the initial conversion of this compound to the key intermediate, 2-chloro-5-hydroxypyridine. This transformation can be achieved through a three-step sequence:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to yield 3-chloro-5-aminopicolinic acid.

-

Diazotization and Hydroxylation: The resulting amino group is then converted to a diazonium salt, which is subsequently hydrolyzed to introduce a hydroxyl group at the 5-position, yielding 3-chloro-5-hydroxypicolinic acid.

-

Decarboxylation: The carboxylic acid at the 2-position is removed to afford the desired intermediate, 2-chloro-5-hydroxypyridine.

This intermediate, 2-chloro-5-hydroxypyridine, is then coupled with a suitably protected (R)-2-azetidinemethanol derivative to furnish ABT-594 after deprotection.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for ABT-594, the final pharmaceutical product derived from the this compound intermediate.

Table 1: In Vitro Receptor Binding Affinity of ABT-594 [3]

| Receptor Subtype | Source | Radioligand | Ki (nM) |

| α4β2 nAChR | Rat Brain | --INVALID-LINK---cytisine | 0.037 |

| α4β2 nAChR | Human (transfected) | --INVALID-LINK---cytisine | 0.055 |

| α1β1δγ nAChR | Neuromuscular Junction | [125I]α-bungarotoxin | 10,000 |

| α7 nAChR | Brain | [125I]α-bungarotoxin | 12,800 |

Table 2: In Vivo Analgesic Potency of ABT-594 [4]

| Animal Model | Pain Type | Route of Administration | ED50 (nmol/kg) |

| Rat Vincristine Model | Neuropathic (Mechanical Allodynia) | Intraperitoneal (i.p.) | 40 |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-hydroxypyridine from this compound (Hypothetical Protocol)

This protocol describes a plausible multi-step synthesis of the key intermediate, 2-chloro-5-hydroxypyridine, from this compound.

Step 1: Reduction of this compound to 3-Chloro-5-aminopicolinic acid

-

To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-chloro-5-aminopicolinic acid.

Step 2: Synthesis of 3-Chloro-5-hydroxypicolinic acid via Diazotization

-

Dissolve 3-chloro-5-aminopicolinic acid (1.0 eq) in 1 M sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes.

-

Slowly heat the mixture to 80 °C and maintain for 1 hour until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 3-chloro-5-hydroxypicolinic acid.

Step 3: Decarboxylation to 2-Chloro-5-hydroxypyridine

-

Heat 3-chloro-5-hydroxypicolinic acid neat or in a high-boiling solvent such as diphenyl ether.

-

Monitor the reaction for the evolution of carbon dioxide.

-

Once the reaction is complete, cool the mixture and purify by column chromatography on silica gel to obtain 2-chloro-5-hydroxypyridine.

Protocol 2: Synthesis of ABT-594 from 2-Chloro-5-hydroxypyridine and (R)-N-Boc-2-azetidinemethanol [1]

-

To a solution of (R)-N-Boc-2-azetidinemethanol (1.0 eq) and 2-chloro-5-hydroxypyridine (1.1 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq).

-

Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield (R)-N-Boc-5-(2-azetidinylmethoxy)-2-chloropyridine.

-

Dissolve the protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane.

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford ABT-594.

Protocol 3: In Vitro Characterization of nAChR Agonist Activity using a 86Rb+ Efflux Assay [3]

This protocol describes a functional assay to determine the agonist activity of a compound at nAChRs.

-

Culture K177 cells, which are transfected to express human α4β2 nAChRs.

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Load the cells with 86RbCl (a radioactive tracer for K+) in a suitable buffer for 1-2 hours.

-

Wash the cells with a buffer to remove excess 86RbCl.

-

Add the test compound (e.g., ABT-594) at various concentrations to the cells and incubate for a short period (e.g., 5 minutes).

-

Collect the supernatant, which contains the effluxed 86Rb+.

-

Lyse the cells to determine the amount of 86Rb+ remaining intracellularly.

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of 86Rb+ efflux for each concentration of the test compound.

-

Plot the percentage of efflux against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Caption: Synthetic workflow for ABT-594 from this compound.

Caption: Signaling pathway for ABT-594 mediated analgesia.

References

- 1. Portico [access.portico.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Nitration of 6-Chloropicolinic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nitrated derivatives of chloropicolinic acid, such as 6-chloro-3-nitropicolinic acid and 6-chloro-5-nitropicolinic acid, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of a nitro group onto the pyridine ring is a critical functionalization step that allows for further chemical modifications, such as reduction to an amino group or nucleophilic aromatic substitution. This document provides a comprehensive protocol for the electrophilic aromatic substitution nitration of 6-chloropicolinic acid using a standard mixed-acid (sulfuric and nitric acid) method. Emphasis is placed on safety, procedural detail, and product analysis.

Safety Precautions

Nitration reactions are highly exothermic and involve corrosive and toxic materials.[3][4] Adherence to strict safety protocols is mandatory.

-

Hazard Assessment: The reaction mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a powerful oxidizing agent that can react violently with organic compounds.[3] Runaway reactions are a known hazard in processing organic nitrocompounds.[5]

-

Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a chemical-resistant lab coat, and safety goggles with a face shield.[3] Respiratory protection may be necessary to avoid inhaling toxic nitric acid fumes and nitrogen dioxide gas.[3]

-

Engineering Controls: All procedures must be performed inside a certified chemical fume hood with adequate ventilation.[3] An emergency eyewash and shower station must be readily accessible.[3]

-

Waste Disposal: Acidic and organic waste must be quenched and neutralized carefully before disposal according to institutional guidelines.

Reaction Scheme

The nitration of 6-chloropicolinic acid typically yields a mixture of isomers, primarily 6-chloro-3-nitropicolinic acid and 6-chloro-5-nitropicolinic acid. The regioselectivity is influenced by the directing effects of the chloro, carboxylic acid, and ring nitrogen substituents.

References

Application Notes and Protocols for the Purity Assessment of 3-Chloro-5-nitropicolinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitropicolinic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical to ensure the safety and efficacy of the final products. These application notes provide detailed analytical methods for the comprehensive purity assessment of this compound, including the identification and quantification of potential impurities. The protocols are designed for use in research, development, and quality control laboratories.

Potential Impurities

A thorough understanding of the synthetic route of this compound is essential for identifying potential process-related impurities. Common synthetic pathways may involve the chlorination and nitration of picolinic acid or its derivatives. Based on these general reactions, potential impurities could include:

-

Isomeric Impurities: Positional isomers formed during the nitration or chlorination steps (e.g., 3-Chloro-4-nitropicolinic acid, 3-Chloro-6-nitropicolinic acid, 5-Chloro-3-nitropicolinic acid).

-

Starting Materials: Unreacted precursors such as picolinic acid, 3-chloropicolinic acid, or 5-nitropicolinic acid.

-

Intermediates: Incompletely converted intermediates from the synthetic pathway.

-

By-products: Compounds resulting from side reactions, such as dichlorinated picolinic acid derivatives or hydrolysis products.

A robust analytical method should be capable of separating the main component from all potential impurities.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the identification of volatile impurities, often after derivatization.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is a reliable method for the quantitative analysis of this compound and its non-volatile impurities. The acidic nature of the analyte necessitates a mobile phase with a controlled pH to ensure good peak shape and reproducibility.

Table 1: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water (v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water. |

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

-

Mobile Phase B is HPLC-grade acetonitrile.

-

Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes.

-

Inject a blank (diluent) to ensure the baseline is clean.

-

Inject the standard solution to determine the retention time and peak area of the main component.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

-

Calculate the purity of the sample using the area normalization method:

-

% Purity = (Area of the main peak / Total area of all peaks) x 100

-

-

Quantify impurities using a reference standard if available, or report their levels as area percentages relative to the main peak.

-

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC Purity Assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form. Silylation is a common and effective derivatization technique.

Table 2: GC-MS Method Parameters (after Derivatization)

| Parameter | Recommended Conditions |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Transfer Line Temp. | 280 °C |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50 - 400 amu |

Experimental Protocol: GC-MS Analysis with Derivatization

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 1 mg of the sample into a vial.

-

Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample solution into the GC-MS system.

-

Acquire the data over the specified mass range.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to separate the derivatized this compound from any volatile impurities.

-

Identify the impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS Analysis of Volatile Impurities in this compound.

Data Presentation

For a clear comparison and reporting of results, all quantitative data should be summarized in a structured table.

Table 3: Summary of Purity and Impurity Profile

| Analytical Method | Analyte | Retention Time (min) | Area % | Specification |

| HPLC | This compound | e.g., 15.2 | e.g., 99.5% | ≥ 99.0% |

| HPLC | Impurity 1 (Isomer) | e.g., 14.8 | e.g., 0.2% | ≤ 0.2% |

| HPLC | Impurity 2 (Starting Material) | e.g., 8.5 | e.g., 0.1% | ≤ 0.15% |

| HPLC | Unknown Impurity | e.g., 16.1 | e.g., 0.1% | ≤ 0.1% |

| GC-MS | Volatile Impurity A | e.g., 12.3 | - | Report if detected |

| GC-MS | Volatile Impurity B | e.g., 14.5 | - | Report if detected |

Conclusion

The combination of HPLC and GC-MS provides a robust strategy for the comprehensive purity assessment of this compound. The detailed protocols and workflows presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to establish reliable quality control procedures. Method validation according to ICH guidelines is recommended before implementation in a regulated environment. reliable quality control procedures. Method validation according to ICH guidelines is recommended before implementation in a regulated environment.

Application Note: HPLC-UV Method Development for the Analysis of Substituted Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and versatile High-Performance Liquid Chromatography (HPLC) method with UV detection for the separation and quantification of substituted picolinic acids. Picolinic acid and its derivatives are significant in pharmaceutical and biological research, necessitating reliable analytical methods for their characterization and quantification. This document provides a comprehensive protocol for method development, including sample preparation, chromatographic conditions, and data analysis. The presented method is suitable for a range of substituted picolinic acids and can be adapted for various research and drug development applications.

Introduction

Picolinic acid (2-pyridinecarboxylic acid) is a metabolite of tryptophan and a well-known chelating agent with diverse biological activities.[1] Its substituted derivatives are of increasing interest in medicinal chemistry and drug development due to their potential as therapeutic agents. The development of a reliable and efficient analytical method is crucial for the purity assessment, stability studies, and pharmacokinetic analysis of these compounds. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for this purpose due to its specificity, sensitivity, and accessibility.[2] This application note provides a systematic approach to developing an HPLC-UV method for the analysis of various substituted picolinic acids.

Experimental Protocols

Materials and Reagents

-

Substituted picolinic acid standards (e.g., picolinic acid, 3-hydroxypicolinic acid, 6-chloropicolinic acid)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (≥98%)

-

Phosphoric acid (≥85%)

-

Sample diluent: Mobile Phase A

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

-

Column: A C18 reversed-phase column is recommended as a starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-